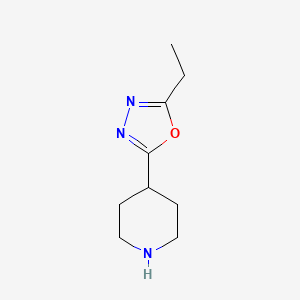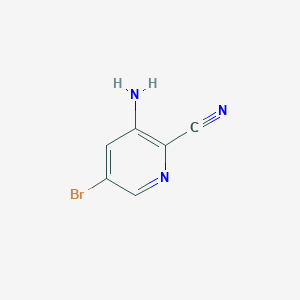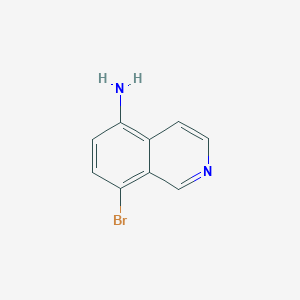
Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate (TBCTPA) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid at room temperature and is soluble in organic solvents. TBCTPA has been used in a variety of research applications, including synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate of ETBE
- Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate related to tert-butyl compounds, has been studied for its biodegradation and environmental fate. Microorganisms capable of degrading ETBE aerobically and anaerobically have been identified, suggesting potential pathways for environmental remediation of related compounds. The presence of co-contaminants can affect the biodegradation process, either limiting or enhancing it through cometabolism (Thornton et al., 2020).
Chemical Properties and Applications of Pyridine Derivatives
- Pyridine derivatives, closely related to the pyridinyl group in the compound of interest, have been extensively reviewed for their chemical properties and applications. Such compounds exhibit a wide range of activities, including biological and electrochemical applications, suggesting the versatility of pyridine-based compounds in scientific research (Boča et al., 2011).
Applications of tert-Butanesulfinamide in N-Heterocycle Synthesis
- Chiral sulfinamides, such as tert-butanesulfinamide, have been used in the asymmetric synthesis of N-heterocycles, including pyridines. This methodology offers access to a diverse array of compounds that are structurally similar to the target compound, indicating the utility of tert-butyl and pyridinyl groups in synthesizing biologically active molecules (Philip et al., 2020).
Synthesis and Applications of Pyrimidine Derivatives
- The synthesis of pyrimidine derivatives, which share structural similarities with the cyano and pyridinyl functionalities of the target compound, has been reviewed, highlighting the importance of these scaffolds in medicinal and pharmaceutical industries. The review covers synthetic pathways and applications of pyrimidine-based compounds, emphasizing their broad applicability and potential in drug discovery (Parmar et al., 2023).
Mécanisme D'action
Safety and Hazards
Safety information for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9(6-17)10-5-4-8(7-18-10)13(14,15)16/h4-5,7,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYSQRSSZPSIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



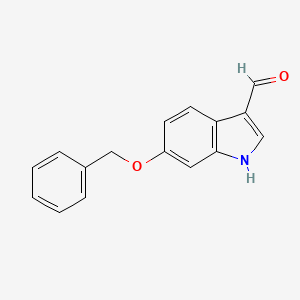
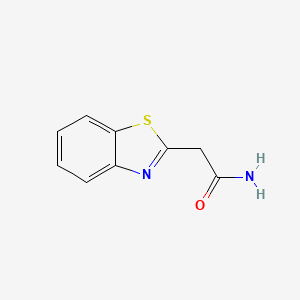


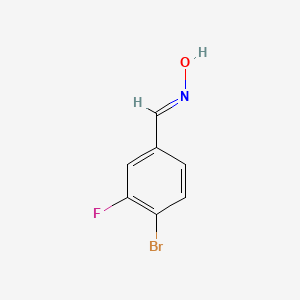
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)
